N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE
Description
N-(4-{(1,3-Dimethyl-1H-pyrazol-4-yl)methylsulfamoyl}phenyl)acetamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 2. Its synthesis typically involves multi-step reactions, including sulfonamide bond formation and pyrazole functionalization, as inferred from analogous methodologies in pyrazole-sulfonamide hybrids . The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and pyrazole motifs are pharmacologically active.
Properties
IUPAC Name |
N-[4-[(1,3-dimethylpyrazol-4-yl)methyl-methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-13(9-18(3)17-11)10-19(4)23(21,22)15-7-5-14(6-8-15)16-12(2)20/h5-9H,10H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPWTLWZYPEGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . The resulting pyrazole is then subjected to sulfonation using sulfonyl chlorides in the presence of a base such as pyridine . Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its 1,3-dimethylpyrazole-sulfamoyl-phenylacetamide framework. Key comparisons with analogous molecules include:
Key Observations :
- Pyrazole vs.
- Sulfamoyl Linker: The methylated sulfamoyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., ), which may affect solubility and membrane permeability.
- Phenylacetamide Tail : The acetamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), but its activity profile varies with substituents on the phenyl ring .
Pharmacological and Physicochemical Properties
- Electronic Effects : Electron-donating methyl groups on pyrazole may stabilize interactions with aromatic residues in enzyme active sites, contrasting with electron-withdrawing substituents in nitro- or halogen-containing analogs (e.g., ).
- Metabolic Stability : Methylation of the sulfamoyl group may reduce susceptibility to oxidative metabolism compared to unsubstituted sulfonamides .
Biological Activity
N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE is C15H20N4O2S, and its structure includes a pyrazole ring, a sulfamoyl group, and an acetamide moiety. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, N-(4-sulfamoylphenyl)acetamide derivatives have been shown to inhibit human carbonic anhydrases (hCA), which are involved in tumor growth and metastasis. The inhibition constants for these compounds suggest they could serve as effective anticancer agents by modulating hCA activity .
Anticonvulsant Activity
In related research, pyrazole derivatives have demonstrated anticonvulsant activity. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlighted their effectiveness in animal models for epilepsy. The structure-activity relationship (SAR) analysis indicated that modifications in the phenylpiperazine moiety significantly influenced the anticonvulsant efficacy . This suggests that similar modifications in N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE could yield compounds with enhanced anticonvulsant properties.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. For example, the sulfamoyl group is known to enhance binding affinity to target proteins, potentially increasing the compound's efficacy as an inhibitor .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
